molecular formula C9H8O3 B1584768 7-Hydroxychroman-2-one CAS No. 5631-67-4

7-Hydroxychroman-2-one

Cat. No. B1584768
CAS RN: 5631-67-4
M. Wt: 164.16 g/mol
InChI Key: GPJCOQPUQUEBTB-UHFFFAOYSA-N
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Description

7-Hydroxychroman-2-one is a heterobicyclic compound . It is also known as 7-hydroxy-2-chromanone . The CAS Number of 7-Hydroxychroman-2-one is 5631-67-4 .


Synthesis Analysis

The synthesis of 7-Hydroxychroman-2-one involves the use of potassium carbonate in acetonitrile for 12 hours under reflux . In one experiment, 7-hydroxydihydrocoumarin (5.0 mmol), K2CO3 (0.15 g), and acetonitrile 25mL were mixed, and benzyl bromide was added with stirring and refluxed for 12 hours . After completion of the reaction, the mixture was cooled, suction filtered, and the filtrate was evaporated under reduced pressure to remove the solvent .


Molecular Structure Analysis

The molecular formula of 7-Hydroxychroman-2-one is C9H8O3 . The average mass is 162.142 Da and the monoisotopic mass is 162.031693 Da .


Chemical Reactions Analysis

In the presence of potassium carbonate and acetonitrile, 7-Hydroxychroman-2-one can undergo a reaction with benzyl bromide under reflux conditions . This reaction has been used in the synthesis of 7-(benzyloxy)dihydrocoumarin .


Physical And Chemical Properties Analysis

7-Hydroxychroman-2-one has a density of 1.4±0.1 g/cm3 . Its boiling point is 345.5±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.3±3.0 kJ/mol . The flash point is 148.1±21.4 °C . The index of refraction is 1.640 .

Scientific Research Applications

  • Medicinal Chemistry

    • 7-Hydroxychroman-2-one is an important and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
    • It exhibits significant variations in biological activities .
    • Natural and synthetic chromanone analogs show various biological activities such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Antiparasitic Activity

    • Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
  • Synthesis Methods

    • The synthesis of novel derivatives of homoisoflavonoids as potentially interesting medicinally important heterocycles in an efficient catalytic two-step route is introduced .
    • In the first step, 7-aminoalkoxychromane-4-ones are synthesized via reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst .
    • In the next step, obtained 7-aminoalkoxychromane-4-ones are reacted with a wide range of arylaldehydes in the presence of hydrochloric acid as Brønsted acid catalyst to obtain homoisoflavonoids .
  • Biological Activities

    • A series of 7-hydroxy-4-oxo-4H-chromene- (3a-h) and 7-hydroxychroman-2-carboxylic acid N-alkyl amides (4a-g) were synthesized and their antioxidant activities were evaluated .
    • While compounds 3a-h were less active, compounds 4a-g exhibited more potent inhibition of lipid peroxidation initiated by Fe 2+ and ascorbic acid in rat brain homogenates .
  • Pharmacological Activities

    • Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
    • Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
    • Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Antiparasitic Activity

    • Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .
  • Pharmacological Activities

    • Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
    • Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
    • Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
  • Antiparasitic Activity

    • Chroman-4-one analogs 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one displayed antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

Safety And Hazards

The safety information for 7-Hydroxychroman-2-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

7-hydroxy-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5,10H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCOQPUQUEBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305240
Record name 7-HYDROXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxychroman-2-one

CAS RN

5631-67-4
Record name 5631-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-HYDROXYCHROMANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7-hydroxycoumarin (5.0 g, 0.031 mol; Aldrich Chemical Company) in absolute ethanol (200 mL) was hydrogenated under pressure in a Parr apparatus over 10% Pd/C (Catalyst; 500 mg, 50% water; Kodak Inc., Rochester, N.Y.) for 24 hours at 55° C. Thin layer chromatography (TLC; Silica gel: EtOAc/hexane: 1:1) showed completion of the reaction. The reaction mixture was then filtered over a bed of Celite (Rohm and Haas Co., Philadelphia, Pa.) and evaporated in vacuo to provide the crude product (4.5 g). A portion (2.5 g) of this material was recrystallized from toluene and dried under vaccuum to provide 7-hydroxydihydrocoumarin. Yield: 1.83 g; melting point 133°-135.5° C.;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of hydroxycoumarin (2.0 g, TCI) in anhydrous THF (50 ml) was added with 10% palladium hydroxide/activated carbon (1.0 g, WAKO), and stirred at room temperature for 2 hours under hydrogen atmosphere. The atmosphere was replaced with nitrogen gas, and then the insoluble matters were removed by filtration through Celite. The solvent was evaporated under reduced pressure to obtain the title compound (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Hydroxychroman-2-one

Citations

For This Compound
13
Citations
S Kundu, S Biswas, S Ghosh, I Karmakar… - … of Photochemistry and …, 2022 - Elsevier
… In summary, a new colorimetric and fluorescence probe 4-(di-p-tolylphosphoryl)-7-hydroxychroman-2-one (DPC) was successfully fabricated for selective recognition and quantification …
Number of citations: 0 www.sciencedirect.com
IP Dubovik, MM Garazd, VP Khilya - Chemistry of Heterocyclic …, 2007 - Springer
… Compound 2 is consequently 4,4'-spirodi[7-hydroxychroman-2-one]. During the condensation of 2-methylresorcinol and dimethyl acetonedicarboxylate under analogous conditions …
Number of citations: 3 link.springer.com
L Liu, Y Chen, RF Zeng, Y Liu, SS Xie, JS Lan… - Bioorganic …, 2021 - Elsevier
… As shown in Scheme 1, the commercially available compound 7-hydroxy-coumarin (1) was efficiently reduced to 7-hydroxychroman-2-one (2) in acetic acid with hydrogen and Pd/C at …
Number of citations: 15 www.sciencedirect.com
DA Olmedo, JL López-Pérez, E Del Olmo, LM Bedoya… - Molecules, 2017 - mdpi.com
… 4-(3,4-Dimethoxyphenyl)-7-hydroxychroman-2-one (23). This was prepared from 3,4-dimethoxycinnamic acid and resorcinol as described in the general procedure III. Yield 67%; A …
Number of citations: 8 www.mdpi.com
J Qin, Z Yang - Journal of Photochemistry and Photobiology A …, 2016 - Elsevier
… of these circumstances, we have designed and synthesized a novel naphthalene-based fluorescent probe, 3-{(2′-hydroxynaphthalenyl)methyleneamino}-7-hydroxychroman-2-one (HL…
Number of citations: 33 www.sciencedirect.com
VD Kancheva, AK Slavova-Kazakova, SE Angelova… - Biochimie, 2017 - Elsevier
The aim of this study is to determine, and to compare the protective effects of eight 4-methylcoumarins and four related compounds as radical scavengers and chain-breaking …
Number of citations: 11 www.sciencedirect.com
VD Kancheva, AK Slavova‐Kazakova… - Journal of the …, 2018 - Wiley Online Library
BACKGROUND Coumarin derivatives possess a wide range of biological activities. By functionalization of the parent coumarin skeleton that has neither antioxidant nor biological activity…
Number of citations: 8 onlinelibrary.wiley.com
GL Schmir, LA Cohen, B Witkop - Journal of the American …, 1959 - ACS Publications
… 6,8-Dibromo-7-hydroxychroman-2-one (XII).—To a solution of 1 … (0.0062 mole) of 7-hydroxychroman-2-one'B (XVI) and of 1.68 g. (0.0123 mole) of sodium acetate …
Number of citations: 106 pubs.acs.org
G Brahmachari - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… 4-(diphenylphosphoryl)-6-methylchroman-2-one (3 b), 6-(tert-butyl)-4-(diphenylphosphoryl)chroman-2-one (3 c) and 4-(diphenylphosphoryl)-7-hydroxychroman-2-one (3 d), in 91%, 94…
Number of citations: 22 onlinelibrary.wiley.com
Y Zhou, Q Li, R Fu, H Yang, J Mo, Y Chen, Q Xia - 2018 - preprints.org
Compounds with tyrosinase inhibitory efficacy could be effective as depigmenting agents. Although a large number of natural and synthetic tyrosinase inhibitors have been reported, few …
Number of citations: 3 www.preprints.org

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